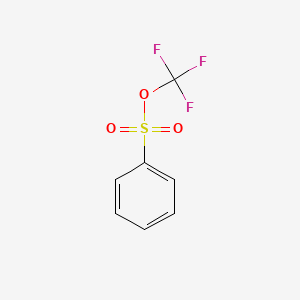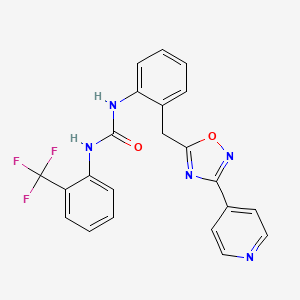![molecular formula C17H14ClN3OS2 B2761266 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1147831-71-7](/img/structure/B2761266.png)
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of 4-chlorobenzaldehyde with thiourea under acidic conditions.
Pyridine Introduction: The pyridine ring is often introduced via a multi-step process involving the reaction of the thiazole intermediate with appropriate pyridine derivatives.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the intermediate with an amine under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The carboxamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various amides and esters.
科学的研究の応用
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It has been studied for its antimicrobial and anticancer properties. The thiazole and pyridine rings are known to interact with biological targets, making it a candidate for drug development.
Agriculture: The compound's potential as a pesticide or herbicide is being explored due to its ability to disrupt biological processes in pests and weeds.
Materials Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The thiazole and pyridine rings can bind to enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
類似化合物との比較
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound is structurally similar but contains a bromophenyl group instead of a chlorophenyl group.
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole: This compound features a triazole ring instead of a pyridine ring.
特性
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-23-17-13(3-2-8-19-17)16(22)20-9-15-21-14(10-24-15)11-4-6-12(18)7-5-11/h2-8,10H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAAYMIJUQXPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)
![1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B2761188.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)
![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)


![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)




